molecular formula C10H9ClN2O2 B8773710 2-Chloro-7,8-dimethoxyquinoxaline

2-Chloro-7,8-dimethoxyquinoxaline

Cat. No.: B8773710
M. Wt: 224.64 g/mol
InChI Key: PXFZAQDVDRAFMP-UHFFFAOYSA-N
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Description

2-Chloro-7,8-dimethoxyquinoxaline is a substituted quinoxaline derivative featuring a chloro group at position 2 and methoxy groups at positions 7 and 7. Quinoxalines are bicyclic heterocycles with two nitrogen atoms at positions 1 and 2, fused to a benzene ring. The presence of electron-withdrawing (chloro) and electron-donating (methoxy) substituents on this scaffold influences its electronic properties, solubility, and intermolecular interactions. Substituted quinoxalines are widely studied for applications in medicinal chemistry, materials science, and as intermediates in organic synthesis due to their tunable reactivity and diverse functionalization sites .

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

2-chloro-7,8-dimethoxyquinoxaline

InChI

InChI=1S/C10H9ClN2O2/c1-14-7-4-3-6-9(10(7)15-2)13-8(11)5-12-6/h3-5H,1-2H3

InChI Key

PXFZAQDVDRAFMP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=NC(=CN=C2C=C1)Cl)OC

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Antifungal Properties:
Research indicates that quinoxaline derivatives, including 2-chloro-7,8-dimethoxyquinoxaline, exhibit substantial antifungal activity against various pathogens. Specifically, studies have highlighted its effectiveness against Candida and Aspergillus species. For instance, in a murine model, the compound demonstrated significant efficacy against Candida albicans, reducing TNF-α levels and showing potential as a treatment option for oral candidiasis .

Bacterial Activity:
Quinoxaline derivatives have also been noted for their antibacterial properties. They have shown effectiveness against several bacterial strains, including those resistant to conventional antibiotics. The structure-activity relationship of these compounds suggests that modifications can enhance their antibacterial potency .

Therapeutic Applications

Cancer Treatment:
The quinoxaline framework is associated with various anticancer activities. Compounds derived from quinoxaline have been investigated for their potential to inhibit tumor growth and metastasis in several cancer types. For example, chlorosulfaquinoxaline has been reported to possess immunosuppressive and potential antineoplastic activities .

Anti-inflammatory Effects:
In addition to antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypePathogens/ConditionsEfficacy ObservedReference
AntifungalCandida albicans, AspergillusSignificant reduction in fungal load
AntibacterialVarious bacterial strainsEffective against resistant strains
AnticancerVarious cancer cell linesInhibition of tumor growth
Anti-inflammatoryInflammatory modelsReduction of inflammatory markers

Comparison with Similar Compounds

Structural and Substituent Comparisons

The following table summarizes key structural and crystallographic differences between 2-Chloro-7,8-dimethoxyquinoxaline and related compounds:

Compound Substituents Positions Crystallographic Features Intermolecular Interactions
2-Chloroquinoxaline Cl 2 Monoclinic, R = 0.038, Cl⋯Cl = 3.808–3.881 Å Weak Cl⋯Cl interactions, forming chains
2-Chloro-3-methylquinoxaline Cl, CH₃ 2, 3 Not explicitly reported Likely dominated by van der Waals and CH⋯π interactions
This compound Cl, OCH₃ 2, 7, 8 Predicted orthorhombic/monoclinic Potential O⋯H or π-stacking due to methoxy groups

Key Observations :

  • Substituent Position: The chloro group at position 2 in all analogs creates an electron-deficient ring system. In this compound, methoxy groups at positions 7 and 8 introduce steric bulk and electron-donating effects, which may hinder planar stacking compared to unsubstituted 2-chloroquinoxaline .
Crystallographic and Packing Behavior
  • 2-Chloroquinoxaline: Exhibits planar molecular geometry with Cl⋯Cl interactions (3.808–3.881 Å), forming supramolecular chains. The low R factor (0.038) indicates high precision in structural determination .
  • This compound: Methoxy groups at 7 and 8 likely disrupt Cl⋯Cl interactions observed in the unsubstituted analog. Instead, O⋯H hydrogen bonding or π-π stacking between aromatic rings may dominate, influencing crystal packing and solubility.

Q & A

Q. What are the recommended methods for synthesizing 2-Chloro-7,8-dimethoxyquinoxaline in a laboratory setting?

  • Methodological Answer : A common approach involves modifying quinoxaline precursors through sequential substitution reactions. For example:

Chlorination : Introduce chlorine at the 2-position using POCl₃ or SOCl₂ under reflux conditions.

Methoxylation : Perform nucleophilic aromatic substitution (SNAr) at the 7- and 8-positions using sodium methoxide in anhydrous DMF at 80–100°C.
Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .

  • Key Validation : Confirm regioselectivity via ¹H NMR (methoxy proton signals at δ 3.8–4.0 ppm) and mass spectrometry (parent ion matching molecular formula C₁₀H₉ClN₂O₂).

Q. How should researchers safely handle and store this compound to minimize health risks?

  • Methodological Answer :
  • Handling : Use nitrile gloves, safety goggles, and fume hoods due to skin/eye irritation risks (GHS H315/H319). Avoid inhalation; use NIOSH-approved respirators if aerosolization occurs .
  • Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and moisture absorption.
  • Emergency Protocols : For skin contact, wash immediately with 10% aqueous ethanol; for eye exposure, irrigate with saline for ≥15 minutes and seek medical evaluation .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 7.2–8.1 ppm), and quaternary carbons via DEPT-135 .
  • FT-IR : Confirm C–Cl (600–800 cm⁻¹) and C–O–C (1250–1300 cm⁻¹) stretches.
  • X-ray Crystallography : Resolve molecular geometry using SHELXL refinement (R-factor < 0.05). Cl···Cl interactions (3.8–3.9 Å) stabilize crystal packing .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction data resolve contradictions in reported molecular geometries of this compound derivatives?

  • Methodological Answer :
  • Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
  • Refinement : Apply SHELXL-2018/3 with anisotropic displacement parameters for non-H atoms. Compare Cl–C bond lengths (1.72–1.74 Å) and dihedral angles between quinoxaline and methoxy groups .
  • Validation : Cross-check with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to identify discrepancies caused by crystal packing vs. gas-phase calculations .

Q. What computational chemistry approaches predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Fukui Indices : Calculate using Gaussian09 at the B3LYP/6-31G* level to identify electrophilic centers. The 2-chloro position typically shows higher reactivity (ƒ⁺ > 0.1) .
  • Solvent Effects : Simulate using COSMO-RS to assess how polar aprotic solvents (e.g., DMSO) stabilize transition states in SNAr reactions.
  • Kinetic Modeling : Apply Eyring-Polanyi equations to correlate temperature-dependent rate constants with activation energies (ΔG‡ ~ 80–100 kJ/mol) .

Q. How do reaction conditions affect the regioselectivity of Suzuki-Miyaura couplings involving this compound?

  • Methodological Answer :
  • Optimization Table :
ParameterOptimal ConditionEffect on Regioselectivity
CatalystPd(PPh₃)₄ (2 mol%)Enhances C2 coupling
BaseK₂CO₃ in THF/H₂O (3:1)Minimizes dechlorination
Temperature80°C, 12 hAchieves >90% yield
  • Mechanistic Insight : Steric hindrance from 7,8-dimethoxy groups directs cross-coupling to the less-substituted C2 position. Confirm via NOESY (proximity of methoxy protons to catalyst) .

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